molecular formula C11H14IN B1455808 N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1480499-57-7

N-(cyclobutylmethyl)-4-iodoaniline

Cat. No.: B1455808
CAS No.: 1480499-57-7
M. Wt: 287.14 g/mol
InChI Key: UPECKZFFPNBPLG-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-4-iodoaniline is a useful research compound. Its molecular formula is C11H14IN and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Biological Activity

N-(Cyclobutylmethyl)-4-iodoaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutylmethyl group attached to an aniline moiety with an iodine substituent at the para position. The structural formula can be represented as follows:

C1 cyclobutylmethyl C6 4 iodoaniline \text{C}_1\text{ cyclobutylmethyl }-\text{C}_6\text{ 4 iodoaniline }

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease processes. For instance, the presence of the iodine atom can enhance lipophilicity and facilitate binding to target proteins.

Biological Activity Summary

Activity Description Reference
Anticancer Activity Exhibits potential as an anticancer agent by inhibiting tumor cell proliferation.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, impacting disease progression.
Neuroprotective Effects Potential neuroprotective properties through modulation of signaling pathways related to neurodegeneration.

Case Studies and Research Findings

  • Anticancer Research : In a study examining various iodoanilines, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Enzyme Interaction Studies : Investigations into the compound's ability to inhibit specific kinases showed promising results in reducing phosphorylation events critical for cancer cell survival and proliferation .
  • Neuroprotective Studies : A recent exploration into the neuroprotective effects revealed that this compound could modulate neuroinflammatory responses, suggesting a role in protecting neuronal cells from oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that derivatives of 4-iodoaniline, including N-(cyclobutylmethyl)-4-iodoaniline, can serve as effective inhibitors of the METTL3 enzyme, which is implicated in various cancers. The inhibition of METTL3 activity has been linked to reduced cell proliferation and metastasis in vitro, suggesting a promising avenue for cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of RNA methylation processes critical for cancer cell survival. By targeting the METTL3 enzyme, this compound can potentially alter gene expression profiles in tumor cells, leading to apoptosis and reduced tumor growth .

Organic Synthesis

Chemical Intermediate
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create various functionalized compounds through palladium-catalyzed reactions, such as carbonylation processes that yield complex polybenzamides . This versatility makes it an essential building block in the manufacture of agrochemicals and pharmaceuticals.

Synthesis Pathways
The synthesis of this compound can be achieved through several methods including:

  • Amination Reactions : Utilizing iodoanilines as precursors for nucleophilic substitutions.
  • Metalation Techniques : Involving the introduction of cyclobutyl groups via metal-catalyzed coupling reactions .

Materials Science

Graphene Functionalization
this compound has been explored for its role in the functionalization of graphene materials. The introduction of phenyl groups via this compound enhances the electrical properties of graphene oxide, making it suitable for applications in sensors and electronic devices .

Polymer Chemistry
In polymer science, derivatives of 4-iodoaniline have been employed to synthesize star-shaped polybenzamides, which exhibit unique thermal and mechanical properties. These polymers can be used in high-performance materials and coatings due to their stability and durability under various environmental conditions .

Data Tables

Application AreaSpecific Use CaseMechanism/Process
PharmaceuticalCancer treatmentMETTL3 inhibition
Organic SynthesisIntermediate for functionalized compoundsPalladium-catalyzed carbonylation
Materials ScienceGraphene functionalizationEnhancing electrical properties
Polymer ChemistrySynthesis of polybenzamidesStar-shaped polymer formation

Case Studies

  • Cancer Treatment Study : A recent study demonstrated that administering this compound to cancer cell lines resulted in a significant decrease in cell viability, supporting its potential as a therapeutic agent against specific cancers related to METTL3 overexpression.
  • Graphene Research : Research published on the functionalization of graphene oxide with this compound showed improved conductivity and stability, indicating its applicability in developing advanced electronic materials.
  • Polymer Development : A project focused on synthesizing star-shaped polybenzamides using this compound revealed enhanced mechanical properties suitable for aerospace applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECKZFFPNBPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.